![molecular formula C20H23N3O4S B2682960 3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034517-20-7](/img/structure/B2682960.png)
3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds with dimethoxyphenyl, thiophen-3-yl, and pyrazole moieties have been synthesized through various methods, including condensation and cyclization reactions. For example, the synthesis of pyrazole derivatives with potential anti-inflammatory activities involves condensing dimethoxyphenyl and thiophene-based compounds with semicarbazide or hydrazine hydrate (El‐Hawash & El-Mallah, 1998; Hassan, Hafez, & Osman, 2014).
Crystal Structure and Hirshfeld Surface Analysis : The crystal structure of related compounds reveals interactions that stabilize the molecule, such as hydrogen bonding. The twisted conformation between rings, like pyrazole and thiophene, has been observed, indicating the molecular complexity and potential for diverse interactions (Prabhuswamy et al., 2016).
Potential Applications
Antimicrobial Activity : Synthesized compounds featuring dimethoxyphenyl and thiophene structures have been evaluated for antimicrobial activity, showing significant potential against various bacterial and fungal strains. This suggests that structurally related compounds might also possess antimicrobial properties, useful in developing new antibacterial and antifungal agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Docking Studies : Computational studies, including docking and DFT calculations, are used to understand the interaction of these molecules with biological targets. Such studies can predict the reactivity and stability of compounds, offering insights into their potential biological activities and applications in drug design (Kanwal et al., 2022).
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-23-17(20(25)21-8-6-18(24)13-7-9-28-12-13)11-16(22-23)15-10-14(26-2)4-5-19(15)27-3/h4-5,7,9-12,18,24H,6,8H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXEEUBEUYGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide |
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